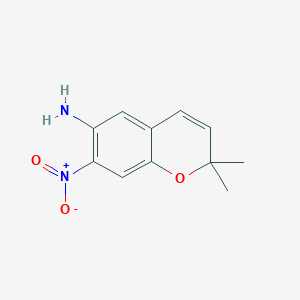

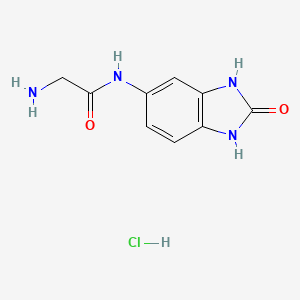

2,2-Dimethyl-7-nitro-2H-chromen-6-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2,2-Dimethyl-7-nitro-2H-chromen-6-amine” is a chemical compound with the CAS number 64169-75-1 . It is available for purchase from various chemical suppliers .

Synthesis Analysis

The synthesis of 2,2-dimethyl-2H-chromene derivatives, which includes “this compound”, has been studied extensively. These compounds were designed, synthesized, and characterized by spectroscopic analysis . The synthesis of these compounds involves various biosynthesis pathways .Molecular Structure Analysis

The molecular formula of “this compound” is C11H12N2O3 . The molecular weight is 220.22 . More detailed structural analysis can be obtained through spectroscopic methods .Applications De Recherche Scientifique

Crystal Structure Analysis

The crystal structure of compounds similar to 2,2-Dimethyl-7-nitro-2H-chromen-6-amine reveals intricate details about the conformation and intramolecular interactions. For instance, in one study, the chromene moiety adopts an envelope conformation, and the methoxyphenyl ring is almost perpendicular to the chromene plane. Intramolecular hydrogen bonding between the amine and nitro group forms an S(6) ring motif, contributing to the molecule's stability (Inglebert et al., 2014).

Chromene Derivatives and Vitamin K Analogues

Chromene derivatives, such as those related to this compound, have been explored for synthesizing vitamin K analogues. The process involves steps like methylation and the Mannich reaction, indicating the potential of these compounds in synthetic chemistry and possibly in developing therapeutic agents (Maruyama et al., 1979).

Innovative Synthesis Methods

The use of deep eutectic solvents (DES) like dimethyl urea and L-tartaric acid has been demonstrated for synthesizing compounds structurally similar to this compound. Such methods offer advantages like shorter reaction times and good yields, highlighting innovative approaches in synthetic chemistry (Sathish et al., 2021).

Antimicrobial Properties

Compounds structurally related to this compound have been synthesized and tested for antimicrobial properties. Some derivatives show activity against bacteria like S. aureus, indicating the potential of these compounds in antimicrobial research (Budzisz et al., 2001).

NMR Chemical Shifts Analysis

Understanding the chemical shifts in NMR spectroscopy can provide insights into the structure and environment of molecules. Studies on compounds related to this compound have contributed to this understanding, which is crucial in the field of analytical chemistry (Timár et al., 1989).

Stereochemistry of Chromanes

The stereochemistry of chromanes, which are structurally related to this compound, has been studied, revealing insights into the formation of trisubstituted chromanes. Such studies are essential for understanding the behavior and potential applications of these compounds in various chemical reactions (Korotaev et al., 2006).

Orientations Futures

Propriétés

IUPAC Name |

2,2-dimethyl-7-nitrochromen-6-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O3/c1-11(2)4-3-7-5-8(12)9(13(14)15)6-10(7)16-11/h3-6H,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMQAQIYAMSIFEK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C=CC2=CC(=C(C=C2O1)[N+](=O)[O-])N)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-N-[(1R)-1-(3-methyltriazol-4-yl)ethyl]acetamide](/img/structure/B2475827.png)

![7,7-dimethyl-2-oxo-N-(3-phenylmethoxypyridin-2-yl)bicyclo[2.2.1]heptane-1-sulfonamide](/img/structure/B2475828.png)

![Tert-butyl 3-[(3-chlorophenyl)methyl]-4-oxopiperidine-1-carboxylate](/img/structure/B2475834.png)

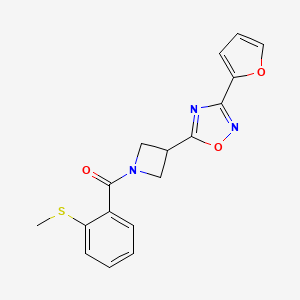

![sodium 2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate](/img/structure/B2475836.png)

![4-Fluoro-3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride](/img/structure/B2475840.png)

![N1-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-N2-(2-cyanophenyl)oxalamide](/img/structure/B2475841.png)

![3-Hydroxy-4-[(2-methoxyethyl)amino]-1$l^{6}-thiolane-1,1-dione](/img/structure/B2475842.png)

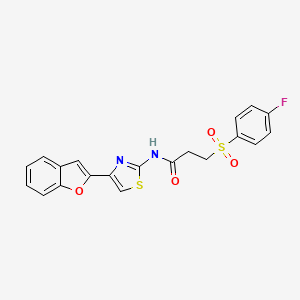

![2-(2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2475844.png)

![(5E)-5-[(2-morpholin-4-yl-1,3-thiazol-5-yl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B2475848.png)

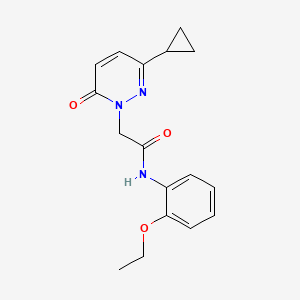

![1-(Pyrazolo[1,5-a]pyridin-3-yl)ethanone](/img/structure/B2475849.png)